(-)-Isomenthone

Description

Isomenthone has been reported in Minthostachys mollis, Perilla frutescens, and other organisms with data available.

See also: Calendula Officinalis Flower (part of).

Structure

3D Structure

Properties

IUPAC Name |

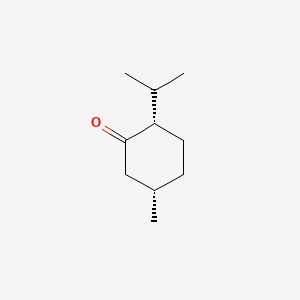

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C(=O)C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315467 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18309-28-9, 491-07-6, 36977-92-1 | |

| Record name | (1S,4S)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18309-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomenthone, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018309289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,4S)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WZ3E2G6CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11T7AFM2DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isomenthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (-)-Isomenthone Biosynthesis Pathway in Mentha Species

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of (-)-isomenthone in various Mentha species, such as peppermint (Mentha x piperita). The guide details the enzymatic cascade, subcellular organization, quantitative enzyme kinetics, and key experimental protocols for studying this pathway.

Introduction to Monoterpene Biosynthesis in Mentha

The essential oils of Mentha species are rich in C10-monoterpenes, which are responsible for their characteristic aromas and medicinal properties.[1] These volatile compounds, including the ketone this compound and its more abundant stereoisomer (-)-menthone, are synthesized and stored in specialized secretory structures known as peltate glandular trichomes, located on the leaf surface.[2][3] The entire biosynthetic process is a sophisticated, multi-step enzymatic pathway that is spatially organized across different subcellular compartments and is subject to tight developmental and transcriptional regulation.[1][[“]] Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the yield and quality of mint essential oils for pharmaceutical and commercial applications.

The Core Biosynthetic Pathway from Geranyl Diphosphate

The biosynthesis of this compound begins with the universal C10 precursor, geranyl diphosphate (GPP), which is derived from the plastid-localized methylerythritol phosphate (MEP) pathway.[3][5] The subsequent transformation of GPP into this compound involves a series of seven enzymatic reactions.

The pathway is as follows:

-

Geranyl Diphosphate (GPP) to (-)-Limonene: The committed step in the pathway is the cyclization of GPP to form the monoterpene olefin (-)-limonene.[3] This reaction is catalyzed by (-)-Limonene Synthase (LS) and occurs within the leucoplasts of the secretory cells.[2][6]

-

(-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene is then hydroxylated at the C3 position by a cytochrome P450 monooxygenase, (-)-Limonene-3-Hydroxylase (L3H) .[3][7] This step yields (-)-trans-isopiperitenol and takes place in the endoplasmic reticulum.[3]

-

(-)-trans-Isopiperitenol to (-)-Isopiperitenone: The allylic alcohol is then oxidized to the α,β-unsaturated ketone (-)-isopiperitenone. This reaction is catalyzed by the NAD+-dependent (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[3][7]

-

(-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by the NADPH-dependent (-)-Isopiperitenone Reductase (IPR) to yield (+)-cis-isopulegone.[3][7][8] This enzyme is located in the cytosol.[3]

-

(+)-cis-Isopulegone to (+)-Pulegone: The isopropenyl double bond of (+)-cis-isopulegone is isomerized into conjugation with the ketone by (+)-cis-Isopulegone Isomerase (IPI) , forming (+)-pulegone.[3][7]

-

(+)-Pulegone to (-)-Menthone and (+)-Isomenthone: The exocyclic double bond of (+)-pulegone is reduced in an NADPH-dependent reaction catalyzed by (+)-Pulegone Reductase (PR) .[7][9] This cytosolic enzyme produces a mixture of the stereoisomers (-)-menthone and (+)-isomenthone.[2][9] In peppermint, the ratio of (-)-menthone to (+)-isomenthone is typically around 70:30.[2][9] The prompt's topic, this compound, is the enantiomer of the minor product from this reaction.

-

Further Reduction: (-)-Menthone and (+)-isomenthone can be further reduced to their corresponding alcohols, (-)-menthol and (+)-isomenthol, by distinct reductases, which represents the final stage in the biosynthesis of the principal flavor components of peppermint oil.[7][10]

Regulation of the Pathway

Monoterpene biosynthesis in peppermint is a highly regulated process, controlled primarily at the level of gene expression.[1] The expression of genes encoding the biosynthetic enzymes is developmentally programmed, with transcript abundance, enzyme levels, and overall biosynthetic activity peaking in young leaves that are between 12 to 20 days old.[1] Studies have shown that the genes for early pathway steps, such as limonene synthase and limonene-3-hydroxylase, are transcriptionally activated in a coordinated manner.[1]

Furthermore, the pathway is influenced by signaling molecules and transcription factors. Elicitors like methyl jasmonate (MJ) can significantly up-regulate key biosynthetic genes, including those for GPPS, LS, and IPR, leading to increased essential oil content.[5] Co-expression analyses have identified several families of transcription factors, such as AP2/ERF, WRKY, MYB, and bHLH, that play crucial roles in regulating the expression of monoterpene biosynthesis genes in response to these signals.[5]

Quantitative Data on Key Biosynthetic Enzymes

The kinetic properties of several enzymes in the pathway have been characterized, providing crucial data for understanding pathway flux and for metabolic engineering applications.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Product(s) & Ratio | Optimal pH | Cofactor | Source |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 1.3 | (+)-cis-Isopulegone | 5.5 | NADPH | [11] |

| NADPH | 2.2 | [11] | |||||

| (+)-Pulegone Reductase (PR) | (+)-Pulegone | 2.3 | 1.8 | (-)-Menthone : (+)-Isomenthone (55:45) | 5.0 | NADPH | [11] |

| NADPH | 6.9 | [11] | |||||

| (-)-Menthone:(-)-(3R)-Menthol Reductase (MMR) | (-)-Menthone | 3.0 | 0.6 | 95% (-)-Menthol, 5% (+)-Neomenthol | Neutral | NADPH | [7] |

| (+)-Isomenthone | 41 | 87% (+)-Neoisomenthol, 13% (+)-Isomenthol | [7] | ||||

| NADPH | 0.12 | [7] | |||||

| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | (-)-Menthone | 674 | 0.06 | 94% (+)-Neomenthol, 6% (-)-Menthol | 9.3 | NADPH | [7] |

| (+)-Isomenthone | >1000 | 86% (+)-Isomenthol, 14% (+)-Neoisomenthol | [7] | ||||

| NADPH | 10 | [7] |

Experimental Protocols

The study of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

cDNA Cloning and Heterologous Expression of Biosynthetic Enzymes

A common approach to characterize a pathway enzyme is to express it recombinantly, typically in Escherichia coli.

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from a tissue source enriched in the target transcripts, such as the secretory cells of peppermint oil glands.[7] Reverse transcription is then used to synthesize a cDNA library.

-

Gene Amplification: Based on known or homologous sequences, specific primers are designed to amplify the full-length open reading frame (ORF) of the target enzyme gene (e.g., Pulegone Reductase) using PCR or RT-PCR.[7]

-

Cloning: The amplified cDNA is ligated into an appropriate expression vector (e.g., pET series) suitable for protein expression in E. coli.

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced (e.g., with IPTG), and the cells are harvested.

-

Protein Purification: The bacterial cells are lysed, and the recombinant protein is purified from the crude extract, often using affinity chromatography if an affinity tag (e.g., His6-tag) was incorporated into the vector.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function, substrate specificity, and kinetic parameters of the purified recombinant protein.

-

Reaction Mixture Preparation: A typical assay buffer is prepared (e.g., 50 mM KH2PO4, pH 7.5) containing the purified enzyme (e.g., 30 µM MpPR), the required cofactor (e.g., 10 mM NADPH), and a cofactor regeneration system if necessary (e.g., glucose-6-phosphate and G6P dehydrogenase).[12]

-

Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., 20 µM (+)-pulegone).[12] The total reaction volume is typically small (e.g., 0.4 mL).[12]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).[12]

-

Product Extraction: The reaction is stopped, and the monoterpene products are extracted into an organic solvent immiscible with the aqueous buffer, such as n-hexane or pentane.[12] An internal standard may be added at this stage for accurate quantification.

-

Analysis: The organic extract containing the products is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

GC-MS is the standard method for separating, identifying, and quantifying the volatile products of enzyme assays or essential oil extracts.

-

Sample Injection: A small volume (e.g., 1 µL) of the organic extract is injected into the GC.[13]

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column (e.g., HP-5).[12] A temperature gradient is used to elute the compounds over time.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint that can be compared to commercial libraries (e.g., NIST) and authentic standards for positive identification.[14]

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.[12] Quantification is performed by comparing these areas to those of authentic standards of known concentrations.[12] Chiral columns (e.g., Chirasil-DEX-CB) are required to separate stereoisomers like (-)-menthone and (+)-isomenthone.[15]

References

- 1. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. consensus.app [consensus.app]

- 5. Frontiers | Transcriptome analysis reveals regulatory mechanism of methyl jasmonate-induced monoterpenoid biosynthesis in Mentha arvensis L. [frontiersin.org]

- 6. Limonene Synthase, the Enzyme Responsible for Monoterpene Biosynthesis in Peppermint, Is Localized to Leucoplasts of Oil Gland Secretory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 11. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Engineering the “Missing Link” in Biosynthetic (−)-Menthol Production: Bacterial Isopulegone Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (-)-Isomenthone and Its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (-)-isomenthone and its related stereoisomers. The differentiation of these isomers is critical in fields such as flavor and fragrance chemistry, natural product synthesis, and pharmaceutical development, where the specific stereochemistry can significantly impact biological activity and sensory properties. This document outlines the key spectroscopic data and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical methods, enabling unambiguous identification and conformational analysis.

Stereoisomers of Menthone

The chemical structure of 2-isopropyl-5-methylcyclohexanone contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two diastereomeric pairs: the trans isomers, known as menthones, and the cis isomers, known as isomenthones. Each pair consists of two enantiomers (R/S configurations).[1]

-

This compound: (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one

-

(+)-Isomenthone: (2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one

-

(-)-Menthone: (2S,5R)-2-isopropyl-5-methylcyclohexanone

-

(+)-Menthone: (2R,5S)-2-isopropyl-5-methylcyclohexanone

This compound and (+)-isomenthone are enantiomers, while this compound and the menthones are diastereomers. Spectroscopic techniques are essential for distinguishing between these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and relative configuration of menthone and isomenthone isomers. The key difference lies in the orientation of the isopropyl group, which is axial in the preferred conformation of isomenthone and equatorial in menthone.[2]

Quantitative NMR Data

The following table summarizes the ¹³C NMR chemical shifts for the isomers. The differences in chemical shifts, particularly for the carbons bearing the substituents and the carbonyl carbon, are diagnostic.

| Carbon Atom | (-)-Menthone (δ, ppm) | (+)-Isomenthone (δ, ppm) |

| C1 (C=O) | 211.9 | 211.5 |

| C2 (CH-iPr) | 61.4 | 57.5 |

| C3 (CH₂) | 34.5 | 34.2 |

| C4 (CH₂) | 24.9 | 22.8 |

| C5 (CH-Me) | 32.5 | 27.8 |

| C6 (CH₂) | 43.8 | 41.2 |

| C7 (CH-iPr) | 25.8 | 27.3 |

| C8 (CH₃-iPr) | 21.3 | 21.0 |

| C9 (CH₃-iPr) | 18.7 | 15.9 |

| C10 (CH₃) | 14.8 | 19.9 |

| Data sourced from publicly available spectral databases.[3][4] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomenthone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Perform 2D experiments like COSY to establish proton-proton correlations and aid in assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Use DEPT-135 or APT experiments to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is effective for distinguishing between isomers with different functional groups and can also reveal subtle structural differences in the "fingerprint region" for diastereomers.[5] The primary absorption of interest for both menthone and isomenthone is the strong carbonyl (C=O) stretch.

Quantitative IR Data

| Isomer | Vibrational Mode | Frequency (cm⁻¹) | Appearance |

| Menthone/Isomenthone | C=O Stretch | ~1710 - 1715 | Strong, Sharp |

| Menthone/Isomenthone | C-H Stretch (sp³) | ~2870 - 2960 | Strong, Multiple Bands |

| Isomenthone | Fingerprint Region | Varies | Complex pattern |

| Menthone | Fingerprint Region | Varies | Complex pattern |

| Note: While the C=O stretch is similar, differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the diastereomers.[5] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at a concentration of 1-5% (w/v) and analyze in a liquid cell.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates/solvent).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the separation and identification of volatile compounds like menthone and isomenthone in complex mixtures, such as essential oils.[6] While diastereomers often exhibit very similar mass spectra due to identical fragmentation pathways, slight differences in relative ion abundances can sometimes be observed.

Quantitative MS Data

Menthone and isomenthone share the same molecular weight (154.25 g/mol ) and produce similar fragmentation patterns under electron ionization (EI).

| m/z | Proposed Fragment | Relative Abundance |

| 154 | [M]⁺ (Molecular Ion) | Low to Medium |

| 139 | [M - CH₃]⁺ | Medium |

| 112 | [M - C₃H₆]⁺ (McLafferty) | High |

| 97 | [M - C₃H₆ - CH₃]⁺ | Medium |

| 83 | Medium | |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

| The base peak is often observed at m/z 112 or 69. The retention time in GC is the primary differentiator. |

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the sample (e.g., 1 µL) in a volatile solvent like hexane or dichloromethane (1 mL).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole or Ion Trap analyzer) and an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3-5°C/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify peaks based on their retention times and compare the resulting mass spectra with a reference library (e.g., NIST, Wiley).

Chiroptical Spectroscopy

Chiroptical techniques, such as polarimetry and circular dichroism (CD), are indispensable for distinguishing between enantiomers, which are identical under achiral spectroscopic methods like NMR, IR, and MS.

Quantitative Chiroptical Data

Optical rotation is a fundamental property used to differentiate between the enantiomers of isomenthone.

| Isomer | Specific Rotation ([α]D) |

| This compound | -92.5° (neat) |

| (+)-Isomenthone | +92.5° (neat) |

| (-)-Menthone | -24.9° (neat) |

| (+)-Menthone | +24.9° (neat) |

| Values can vary with solvent and temperature. The sign of the rotation is the key identifier for enantiomers. |

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or chloroform). If analyzing a neat liquid, use its density.

-

Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).

-

Measurement:

-

Calibrate the instrument with a blank (pure solvent).

-

Fill a sample cell of a known path length (l, in dm) with the solution.

-

Measure the observed optical rotation (α).

-

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Integrated Spectroscopic Workflow

A combination of techniques is typically required for the complete characterization of an unknown sample containing isomenthone isomers.

References

- 1. Menthone - Wikipedia [en.wikipedia.org]

- 2. DSpace [repository.tcu.edu]

- 3. Isomenthone, (+-)- | C10H18O | CID 6432469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Isomenthone | C10H18O | CID 70962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. Isomenthone - Explore the Science & Experts | ideXlab [idexlab.com]

Natural occurrence and isolation of (-)-Isomenthone from essential oils

An In-depth Technical Guide to the Natural Occurrence and Isolation of (-)-Isomenthone from Essential Oils

Introduction

This compound, a naturally occurring monoterpene ketone, is a significant constituent of various essential oils, particularly those derived from the Mentha genus. It is a diastereomer of menthone and exists as one of two enantiomers, with the levorotatory form, this compound, being of particular interest. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and quantitative data on its occurrence. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance development, and drug discovery.

Natural Occurrence of this compound

This compound is found in a variety of aromatic plants, most notably in the essential oils of mint species.[1][2] Its concentration can vary significantly based on the plant's geographical origin, cultivar, and harvesting time.[3] The essential oils of Peppermint (Mentha × piperita), Cornmint (Mentha arvensis), and Geranium (Pelargonium spp.) are primary natural sources.[1][4] It is important to note that in these oils, isomenthone is generally accompanied by its isomer, menthone.[5]

Data Presentation: Quantitative Occurrence of Isomenthone in Essential Oils

The following table summarizes the quantitative data on the presence of isomenthone in various essential oils as reported in scientific literature.

| Plant Species | Essential Oil Source | Isomenthone Content (%) | Reference |

| Mentha × piperita L. | Various European Cultivars | 1.3 - 15.5 | [3] |

| Mentha × piperita L. | General | 1.5 - 10.0 | [6] |

| Mentha piperita | - | 0.27 | [7] |

| Mentha piperita | - | Isomenthone & Menthone up to 70% combined | [8] |

| Mentha arvensis L. | Flowers | 20.38 | [9] |

| Mentha arvensis L. | Leaves | 15.97 | [9] |

| Mentha arvensis L. | Whole Plant | 8.42 | [9] |

| Mentha pulegium L. | - | High concentration along with pulegone | [10] |

Isolation of this compound from Essential Oils

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to separate the target compound from other constituents.

Experimental Workflow

The general workflow for isolating this compound from plant material is depicted below.

References

- 1. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 2. This compound, 18309-28-9 [thegoodscentscompany.com]

- 3. kirj.ee [kirj.ee]

- 4. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isomenthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone, a naturally occurring monoterpene ketone, is a significant chiral molecule with applications in the fragrance, flavor, and pharmaceutical industries. As a stereoisomer of menthone, its biological activity and chemical properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailed experimental methodologies for its stereochemical determination, and insights into its relevant biological signaling pathways, tailored for professionals in research and drug development.

Stereochemistry and Absolute Configuration

This compound is a diastereomer of menthone and the enantiomer of (+)-isomenthone. The systematic IUPAC name for this compound is (2S,5S)-2-isopropyl-5-methylcyclohexan-1-one .

The structure of 2-isopropyl-5-methylcyclohexanone possesses two stereocenters at the C2 and C5 positions, giving rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: the menthones (trans-isomers) and the isomenthones (cis-isomers)[1]. In the isomenthone series, the isopropyl and methyl groups are on the same side of the cyclohexane ring[1].

The absolute configuration of the stereocenters in this compound is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 stereocenter, the priority of the substituents is as follows: -C(=O)- > -CH(CH₃)₂ > -CH₂- > -H. For the C5 stereocenter, the priority is: -CH₂- > -CH(CH₃)- > -CH₃ > -H. This assignment leads to the (2S,5S) configuration for the (-)-enantiomer.

The stereoisomers of 2-isopropyl-5-methylcyclohexanone are:

-

This compound: (2S,5S)

-

(+)-Isomenthone: (2R,5R)

-

(-)-Menthone: (2S,5R)

-

(+)-Menthone: (2R,5S)

Quantitative Data

The physical properties of enantiomers are identical except for their interaction with plane-polarized light. The specific rotation of this compound is equal in magnitude but opposite in sign to that of its enantiomer, (+)-isomenthone.

| Property | Value | Reference |

| IUPAC Name | (2S,5S)-2-isopropyl-5-methylcyclohexan-1-one | |

| Molecular Formula | C₁₀H₁₈O | |

| Molar Mass | 154.25 g/mol | |

| Absolute Configuration | C2: S, C5: S | |

| Specific Optical Rotation [α]ᴅ | -91.70° | Derived from enantiomer |

Experimental Protocols for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and for quality control in its applications. The following are detailed methodologies for two powerful spectroscopic techniques used for this purpose.

Circular Dichroism (CD) Spectroscopy and the Octant Rule

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For cyclic ketones like this compound, the Octant Rule can be applied to predict the sign of the Cotton effect in the CD spectrum, which is related to the absolute configuration.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a transparent solvent (e.g., methanol or hexane) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption (λₘₐₓ) of the n→π* transition of the carbonyl group (around 290 nm).

-

Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Data Acquisition: The CD spectrum is recorded over a wavelength range that includes the n→π* transition of the carbonyl chromophore (e.g., 250-350 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

-

Application of the Octant Rule:

-

The chair conformation of the (2S,5S)-isomenthone is drawn.

-

Three perpendicular planes (the octants) are defined relative to the carbonyl group.

-

The positions of the substituents (the isopropyl and methyl groups) in the different octants are determined.

-

The contribution of each substituent to the sign of the Cotton effect is predicted based on its position in the octants. For this compound with a (2S,5S) configuration, the Octant Rule predicts a negative Cotton effect. The experimental observation of a negative Cotton effect for the n→π* transition would confirm the (2S,5S) absolute configuration.

-

NMR Spectroscopy using a Chiral Derivatizing Agent (Modified Mosher's Method)

While Mosher's method is typically used for chiral alcohols, a modified approach can be conceptualized for ketones. This involves the diastereoselective reduction of the ketone to the corresponding alcohol, followed by derivatization and NMR analysis.

Methodology:

-

Diastereoselective Reduction: this compound is reduced to the corresponding alcohol, isomenthol, using a reducing agent such as sodium borohydride. This reaction will predominantly yield one diastereomer of the alcohol.

-

Preparation of Mosher's Esters: The resulting isomenthol is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective diastereomeric Mosher's esters.

-

¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

-

Determination of Absolute Configuration: The chemical shifts of the protons on the cyclohexane ring in both spectra are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated for protons on either side of the newly formed stereocenter (the carbon bearing the hydroxyl group). A consistent pattern of positive and negative Δδ values for protons on opposite sides of the MTPA plane allows for the assignment of the absolute configuration of the alcohol, and by extension, the starting ketone.

Biological Signaling Pathway

Recent research has highlighted the potential of isomenthone in modulating cellular signaling pathways relevant to drug development. Specifically, isomenthone has been shown to protect human dermal fibroblasts from apoptosis (programmed cell death) induced by Tumor Necrosis Factor-alpha (TNF-α)[2]. This protective effect is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[2].

Signaling Pathway Overview:

TNF-α is a pro-inflammatory cytokine that can trigger apoptosis through its receptor, TNFR1. Upon binding of TNF-α to TNFR1, a signaling cascade is initiated that can lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1)[1][3]. ASK1, in turn, phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 MAPK pathway. Activated JNK and p38 MAPK then phosphorylate downstream targets, including transcription factors, which ultimately leads to the activation of caspases and the execution of apoptosis. Isomenthone intervenes in this pathway by blocking the activation of JNK and p38 MAPK, thereby preventing the downstream apoptotic events[2].

Visualizations

Caption: Stereochemical relationships of the four stereoisomers of 2-isopropyl-5-methylcyclohexanone.

Caption: Inhibition of the TNF-α induced apoptotic signaling pathway by this compound.

References

- 1. Tumor necrosis factor-α and apoptosis signal-regulating kinase 1 control reactive oxygen species release, mitochondrial autophagy and c-Jun N-terminal kinase/p38 phosphorylation during necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enantiomerically Pure (-)-Isomenthone: Properties, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of enantiomerically pure (-)-isomenthone. It details experimental protocols for its characterization and analysis, including spectroscopic and chromatographic techniques. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its role in modulating cellular signaling pathways relevant to drug development. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, a naturally occurring monoterpene ketone, is a chiral molecule found in the essential oils of various plants, including those of the Mentha species.[1] As an enantiomerically pure compound, it holds significant interest for applications in the flavor, fragrance, and pharmaceutical industries.[2] Its distinct stereochemistry influences its sensory properties and biological activities, making a thorough understanding of its characteristics crucial for researchers and developers. This guide serves as a technical resource, consolidating key data and methodologies for the study of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Minty, herbaceous | [4] |

| Boiling Point | 212 °C at 760 mmHg | [4] |

| Density | 0.903 g/cm³ at 20 °C | [4] |

| Refractive Index (n_D^20) | 1.449 | [4] |

| Specific Rotation [α]_D^20 | -92.4° (neat) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | Characteristic peaks for the isopropyl and methyl groups, as well as protons on the cyclohexanone ring. | [5][6] |

| ¹³C NMR (CDCl₃) | Signals corresponding to the ten carbon atoms, including the carbonyl carbon, isopropyl and methyl carbons, and the cyclohexanone ring carbons. | [6] |

| Infrared (IR) Spectroscopy | Strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching vibrations are observed around 2870-2960 cm⁻¹. | [7] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 154. Characteristic fragmentation pattern includes losses of isopropyl and methyl groups. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography is the method of choice for this analysis.[9]

Objective: To separate and quantify the enantiomers of isomenthone.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: Cyclodextrin-based chiral stationary phase, such as a β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 2 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a 1% solution of isomenthone in hexane (split ratio 50:1).

Procedure:

-

Prepare a standard solution of racemic isomenthone to determine the retention times of both enantiomers.

-

Prepare a solution of the this compound sample at the same concentration.

-

Inject the racemic standard and the sample into the GC under the specified conditions.

-

Identify the peaks corresponding to (+)-isomenthone and this compound based on the chromatogram of the racemic standard.

-

Calculate the enantiomeric excess (ee) of the this compound sample using the peak areas of the two enantiomers.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]

3.2.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

Sample Preparation: Place a drop of neat this compound liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone.[7]

3.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Agilent 7890B GC coupled to an Agilent 5977A Mass Selective Detector (MSD) or equivalent.

GC Conditions (for GC-MS):

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: 50 °C (2 min), then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathway.[8]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of isomenthone in modulating cellular processes, suggesting its utility in drug development.

Inhibition of TNF-α-Induced Apoptosis

This compound has been shown to protect human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced cell death.[11] This protective effect is mediated through the inhibition of key stress-activated protein kinase pathways.

Signaling Pathway:

TNF-α, a pro-inflammatory cytokine, can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. This compound intervenes in this pathway by blocking the phosphorylation, and thus the activation, of both JNK and p38 MAPK. This inhibition prevents the downstream activation of apoptotic effectors, ultimately leading to cell survival.[11]

Experimental Protocol: Assessing Cytoprotective Effects

Objective: To evaluate the ability of this compound to protect cells from TNF-α-induced apoptosis.

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Experimental Procedure:

-

Cell Seeding: Seed fibroblasts in 96-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Induce apoptosis by adding TNF-α (e.g., 10 ng/mL) in the presence of cycloheximide (to sensitize cells to TNF-α-induced apoptosis).

-

Include appropriate controls (untreated cells, cells treated with TNF-α/cycloheximide alone).

-

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assay (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Apoptosis Detection (TUNEL Assay):

-

Fix and permeabilize the cells.

-

Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

-

Analyze the cells by fluorescence microscopy.

-

-

Western Blot Analysis for JNK and p38 MAPK Activation:

-

Lyse the treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

-

Applications in Drug Development

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its anti-inflammatory properties, demonstrated by the inhibition of the JNK and p38 MAPK pathways, make it a candidate for the development of treatments for inflammatory skin conditions. Furthermore, reports on its antimicrobial and antioxidant activities warrant further investigation for its use in various therapeutic areas.[12][13]

Conclusion

Enantiomerically pure this compound is a monoterpene with well-defined physicochemical properties and interesting biological activities. This guide has provided a consolidated resource of its key characteristics and detailed experimental protocols for its analysis and the investigation of its cytoprotective effects. The ability of this compound to inhibit key inflammatory signaling pathways opens avenues for its exploration in the development of novel therapeutic agents. Further research is encouraged to fully elucidate its pharmacological potential.

References

- 1. Frontiers | Exploring the conformational landscape of menthol, menthone, and isomenthone: a microwave study [frontiersin.org]

- 2. lookchem.com [lookchem.com]

- 3. ScenTree - Isomenthone (CAS N° 491-07-6) [scentree.co]

- 4. (±)-isomenthone, 491-07-6 [thegoodscentscompany.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0035162) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, CDCl3, experimental) (HMDB0035162) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Isomenthone protects human dermal fibroblasts from TNF-α-induced death possibly by preventing activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Showing Compound (±)-Isomenthone (FDB014627) - FooDB [foodb.ca]

- 13. CAS 491-07-6: (±)-Isomenthone | CymitQuimica [cymitquimica.com]

The Pharmacological Horizon of (-)-Isomenthone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone, a naturally occurring monoterpene and a significant constituent of essential oils from various Mentha species, is emerging as a molecule of interest in pharmacological research. Characterized by its distinct minty aroma, this compound is now being investigated for a range of biological activities that suggest its potential as a lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities and pharmacological potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacological Activities of this compound: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its diastereomer, menthone. It is important to note that specific quantitative data for this compound is limited in the current literature; therefore, data for menthone is included for comparative purposes, reflecting the activity of a closely related monoterpenoid ketone.

Table 1: Antimicrobial Activity

| Compound | Microorganism | Test | Result (MIC/MBC in µg/mL) | Reference |

| Menthone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Dilution | MIC: 3,540 | [1][2] |

| Menthone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Dilution | MBC: 7,080 | [1][2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | Test | Result (IC50 in µM) | Reference |

| Isoespintanol | MDA-MB-231 (Breast Cancer) | MTT Assay | 52.39 ± 3.20 | [3] |

| Isoespintanol | A549 (Lung Cancer) | MTT Assay | 59.70 ± 2.74 | [3] |

| Isoespintanol | DU145 (Prostate Cancer) | MTT Assay | 47.84 ± 3.52 | [3] |

| Isoespintanol | A2780 (Ovarian Cancer) | MTT Assay | 42.15 ± 1.39 | [3] |

*Isoespintanol is a structurally related monoterpene. Data for this compound is not currently available.

Table 3: Toxicity Data

| Compound | Organism | Test | Result (LD50 in mg/kg bw) | Reference |

| Isomenthone | Rat (female) | Oral | 2119 (extrapolated) | [4] |

| Isomenthone | Rabbit | Dermal | >5000 | [4] |

LD50: Median Lethal Dose

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of standard experimental protocols relevant to the assessment of the biological activities of this compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a concentration equivalent to a 0.5 McFarland standard and then diluted.

-

Compound Dilution: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: The standardized microbial suspension is added to each well containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

-

Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound, this compound, is dissolved to prepare various concentrations. A standard antioxidant (e.g., ascorbic acid or Trolox) is also prepared for comparison.

-

Assay Procedure: A specific volume of the DPPH solution is added to different concentrations of the test compound and the standard. The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Healthy rodents (rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The animals are divided into groups. The test group receives this compound at various doses (e.g., orally or intraperitoneally). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each animal.

-

Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is fundamental for its development as a therapeutic agent.

Anti-inflammatory Mechanism via MAPK Pathway

Recent research has shed light on the anti-inflammatory mechanism of isomenthone. In a study on human dermal fibroblasts, isomenthone was found to protect the cells from TNF-α-induced apoptosis by inhibiting the activation of key signaling proteins.[5]

Specifically, isomenthone blocks the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[5] These kinases are crucial components of intracellular signaling cascades that are activated by cellular stress and inflammatory cytokines like TNF-α. The activation of JNK and p38 MAPK pathways typically leads to a cascade of downstream events culminating in apoptosis or programmed cell death. By inhibiting these pathways, isomenthone effectively mitigates the pro-inflammatory and pro-apoptotic effects of TNF-α.[5]

Caption: Inhibition of TNF-α-induced apoptosis by this compound via the JNK and p38 MAPK pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pharmacological potential of a natural compound like this compound.

Caption: A generalized experimental workflow for the pharmacological evaluation of this compound.

Future Directions and Conclusion

The available evidence suggests that this compound possesses a range of biological activities that warrant further investigation. Its anti-inflammatory properties, mediated through the inhibition of the JNK and p38 MAPK pathways, are particularly promising. However, to fully elucidate its pharmacological potential, further research is required to:

-

Generate robust quantitative data: There is a clear need for more studies reporting specific IC50, MIC, and LC50 values for this compound across a wider range of biological assays.

-

Elucidate further mechanisms of action: Investigating the effects of this compound on other key inflammatory pathways, such as the NF-κB pathway, and exploring its antioxidant mechanisms are crucial next steps.

-

Conduct in vivo efficacy and safety studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the safety and toxicological profile of this compound.

References

- 1. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase and butyrylcholinesterase inhibitory activity of Pinus species essential oils and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 491-07-6: (±)-Isomenthone | CymitQuimica [cymitquimica.com]

- 4. (±)-isomenthone, 491-07-6 [thegoodscentscompany.com]

- 5. Isomenthone protects human dermal fibroblasts from TNF-α-induced death possibly by preventing activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (-)-Isomenthone as a Chiral Building Block in Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Isomenthone, a naturally occurring monoterpene, has emerged as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid cyclic structure and well-defined stereochemistry provide an excellent starting point for the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. This technical guide explores the utility of this compound, focusing on its transformation into powerful chiral auxiliaries and its application in key stereoselective reactions.

From Natural Terpene to Powerful Chiral Auxiliary: The Synthesis of (-)-8-Phenylmenthol

While this compound itself can be used in some diastereoselective reactions, its true potential is often unlocked by its conversion into more elaborate chiral auxiliaries. A prime example is the synthesis of (-)-8-phenylmenthol, a highly effective chiral controller in a variety of asymmetric transformations. The synthetic pathway to (-)-8-phenylmenthol often starts from (R)-pulegone, a close chemical relative of this compound, which can be readily accessed from it. A key precursor that can be derived from this compound is (-)-isopulegol.

A robust method for the synthesis of 8-arylmenthols, including (-)-8-phenylmenthol, involves the radical arylation of (-)-isopulegol.[1][2][3][4] This approach circumvents the challenges associated with traditional Friedel-Crafts reactions, which often lead to complex mixtures.[1][2] The radical-based method provides a more direct and efficient route to these valuable chiral auxiliaries.[1][2][3][4]

The synthesis of (-)-8-phenylmenthol from (R)-pulegone typically involves a three-step sequence.[5] First, (R)-pulegone is converted to its epoxide. This is followed by a Grignard reaction with phenylmagnesium bromide, which introduces the phenyl group. Finally, a reduction step yields the desired (-)-8-phenylmenthol.[5] This chiral auxiliary is often obtained as a separable mixture of diastereomers.[5]

Application in Natural Product Synthesis: The Enantioselective Total Synthesis of (+)-Triptocallol

The utility of this compound-derived chiral auxiliaries is powerfully demonstrated in the enantioselective total synthesis of complex natural products. A noteworthy example is the synthesis of (+)-triptocallol, a diterpene with interesting biological activities. The key step in this synthesis involves a highly diastereoselective radical cyclization of a β-keto ester, mediated by manganese(III) acetate, utilizing an 8-arylmenthyl derivative as a chiral auxiliary.

In this synthesis, the chiral auxiliary, derived from (R)-pulegone, directs the formation of the cyclic product with exceptional stereocontrol.[6] This diastereoselective cyclization has been reported to yield the desired cyclized product as a single isomer, with a diastereomeric ratio (dr) greater than 99:1.[6] This pivotal step establishes the core stereochemistry of the natural product. The chiral auxiliary is subsequently removed, and further transformations lead to the final target, (+)-triptocallol, with a high enantiomeric excess (ee) of 90%.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-triptocallol, highlighting the effectiveness of the this compound-derived chiral auxiliary.

| Step | Reactants | Reagents and Conditions | Product | Yield | Stereoselectivity (dr or ee) | Reference |

| Chiral Auxiliary Synthesis | (R)-Pulegone | 1. Epoxidation2. PhMgBr3. Reduction | (-)-8-Phenylmenthol | 55-80% | 87:13 mixture of diastereomers | [5] |

| Attachment of Chiral Auxiliary | β-keto ester precursor | (-)-8-Phenylmenthol derivative, coupling agent | Chiral precursor | - | - | [6] |

| Diastereoselective Radical Cyclization | Chiral precursor | Mn(OAc)₃ | Cyclized intermediate | - | >99:1 dr | [6] |

| Final Product | Advanced intermediate after auxiliary removal and further transformations | - | (+)-Triptocallol | - | 90% ee | [6] |

Note: Specific yields for all individual steps in the (+)-triptocallol synthesis were not fully detailed in the surveyed literature.

Experimental Protocols

Synthesis of (-)-8-Phenylmenthol from (R)-Pulegone

This procedure is based on established methods for the synthesis of 8-arylmenthols.[5]

-

Epoxidation of (R)-Pulegone: (R)-Pulegone is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane at low temperature to yield the corresponding epoxide.

-

Grignard Reaction: The epoxide is then reacted with a Grignard reagent, phenylmagnesium bromide (PhMgBr), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at low temperature and then allowed to warm to room temperature.

-

Reduction: The resulting tertiary alcohol is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent to afford (-)-8-phenylmenthol. The reaction mixture is carefully quenched, and the product is purified by chromatography or Kugelrohr distillation.[5]

Diastereoselective Radical Cyclization for the Synthesis of (+)-Triptocallol Core

This protocol is based on the key cyclization step in the synthesis of (+)-triptocallol.[6]

-

Preparation of the Reaction Mixture: The chiral precursor, a β-keto ester bearing the 8-arylmenthyl chiral auxiliary, is dissolved in a suitable solvent, such as acetic acid.

-

Initiation of Cyclization: Manganese(III) acetate (Mn(OAc)₃) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the cyclized intermediate with high diastereoselectivity.

Visualizing the Synthetic Pathway

The logical workflow for the synthesis of (+)-triptocallol, starting from the generation of the chiral auxiliary, can be visualized as follows:

Caption: Synthetic workflow from this compound precursor to (+)-triptocallol.

This diagram illustrates the two main phases: the synthesis of the (-)-8-phenylmenthol chiral auxiliary from a this compound-related starting material, and its subsequent use in the diastereoselective synthesis of the natural product (+)-triptocallol.

Conclusion

This compound serves as a valuable and cost-effective entry point into the world of chiral synthesis. Its transformation into powerful chiral auxiliaries, such as (-)-8-phenylmenthol, enables the highly stereoselective construction of complex molecular architectures. The successful application of these auxiliaries in the total synthesis of natural products like (+)-triptocallol underscores the strategic importance of this compound as a chiral building block for researchers and professionals in organic synthesis and drug development. The ability to exert precise control over stereochemistry is paramount, and this compound provides a reliable foundation for achieving this goal.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - Synthesis of the Privileged 8âArylmenthol Class by Radical Arylation of Isopulegol - American Chemical Society - Figshare [acs.figshare.com]

- 4. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol [agris.fao.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP2892869A1 - Method for producing menthone from isopulegol - Google Patents [patents.google.com]

The Genesis of a Minty Molecule: An In-depth Technical Guide to the Discovery and History of (-)-Isomenthone and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of (-)-Isomenthone and its stereoisomers: (+)-Menthone, (+)-Isomenthone, and (-)-Menthone. These monoterpene ketones, constituents of various essential oils, particularly from the Mentha species, have intrigued chemists for over a century. This document provides a comprehensive overview of their initial isolation, structural elucidation, and the development of analytical techniques for their separation and characterization. Furthermore, it explores their biosynthetic origins and a significant biological signaling pathway influenced by isomenthone.

Discovery and Historical Milestones

The story of isomenthone is intrinsically linked to its diastereomer, menthone. The initial significant developments in the understanding of these compounds occurred in the late 19th century.

-

1881: Menthone was first synthesized by the oxidation of menthol[1].

-

1889: A pivotal discovery was made by Ernst Beckmann. He found that treating menthone with concentrated sulfuric acid yielded a new ketonic substance with an equal but opposite optical rotation. This experiment was crucial in revealing the existence of a readily interconvertible isomer, which was later identified as isomenthone[1]. This process of epimerization, occurring via an enol intermediate, demonstrated the dynamic relationship between the two diastereomers[1].

-

1891: Menthone was identified as a natural constituent of essential oils, solidifying its place in natural product chemistry[1].

The structural elucidation of these isomers was a gradual process. Initially, classical chemical degradation and synthesis methods were employed to establish the 2-isopropyl-5-methylcyclohexanone framework. In the modern era, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have definitively confirmed the stereochemical structures of the four possible stereoisomers[1].

The four stereoisomers arise from two chiral centers at the C2 and C5 positions of the cyclohexane ring:

-

Menthone (trans isomers): The isopropyl and methyl groups are on opposite sides of the ring. This includes (-)-menthone ((2S, 5R)-2-isopropyl-5-methylcyclohexanone) and (+)-menthone ((2R, 5S)-2-isopropyl-5-methylcyclohexanone)[1].

-

Isomenthone (cis isomers): The isopropyl and methyl groups are on the same side of the ring. This includes this compound ((2S, 5S)-2-isopropyl-5-methylcyclohexanone) and (+)-isomenthone ((2R, 5R)-2-isopropyl-5-methylcyclohexanone)[1].

Under equilibrium conditions at room temperature, the more stable trans-isomer, menthone, is favored, with the isomenthone content reaching approximately 29%[1].

Physicochemical Properties of Menthone and Isomenthone Isomers

The separation and identification of this compound and its isomers rely on their distinct physicochemical properties. The following table summarizes key quantitative data for each stereoisomer.

| Property | (-)-Menthone | (+)-Menthone | This compound | (+)-Isomenthone |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |

| Molar Mass ( g/mol ) | 154.25 | 154.25 | 154.25 | 154.25 |

| Boiling Point (°C) | 207-210[2] | 204[2] | 205-208[3] | 208[4][5] |

| Density (g/cm³ at 20°C) | 0.895[1] | 0.8963[2] | ~0.900[6] | 0.895-0.925[3] |

| Specific Optical Rotation ([α]D) | -24 to -30°[2][7] | +24.85°[2] | -93°[8] | +90 to +95°[7] |

| Refractive Index (at 20°C) | 1.450[2] | 1.4503[2] | 1.449-1.451[3] | 1.450-1.455[5] |

| CAS Number | 14073-97-3[8] | 3391-87-5[8] | 18309-28-9[3] | 1196-31-2[9] |

Experimental Protocols

The analysis and separation of this compound and its isomers are routinely performed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful tool for the separation and quantification of the volatile menthone and isomenthone isomers.

Methodology:

-